![molecular formula C14H11FINO B5132692 2-fluoro-N-(4-iodo-2-methylphenyl)benzamide CAS No. 6290-61-5](/img/structure/B5132692.png)
2-fluoro-N-(4-iodo-2-methylphenyl)benzamide
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Overview
Description
2-fluoro-N-(4-iodo-2-methylphenyl)benzamide, also known as FIPI, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a key role in cell signaling and membrane trafficking.
Mechanism of Action
2-fluoro-N-(4-iodo-2-methylphenyl)benzamide inhibits the activity of PLD by binding to its catalytic domain. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, a lipid second messenger that regulates various cellular processes. Inhibition of PLD by 2-fluoro-N-(4-iodo-2-methylphenyl)benzamide leads to a decrease in phosphatidic acid levels, which in turn affects downstream signaling pathways.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-fluoro-N-(4-iodo-2-methylphenyl)benzamide has been shown to have other biochemical and physiological effects. For example, 2-fluoro-N-(4-iodo-2-methylphenyl)benzamide has been shown to inhibit platelet aggregation, suggesting a potential use in the treatment of thrombotic disorders. 2-fluoro-N-(4-iodo-2-methylphenyl)benzamide has also been shown to modulate insulin secretion in pancreatic beta cells, suggesting a potential use in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-fluoro-N-(4-iodo-2-methylphenyl)benzamide in lab experiments is its specificity for PLD. Unlike other PLD inhibitors that target multiple enzymes, 2-fluoro-N-(4-iodo-2-methylphenyl)benzamide selectively inhibits PLD activity. This allows researchers to study the specific effects of PLD inhibition on cellular processes. However, one limitation of using 2-fluoro-N-(4-iodo-2-methylphenyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-fluoro-N-(4-iodo-2-methylphenyl)benzamide. One area of interest is the development of more potent and selective PLD inhibitors based on the structure of 2-fluoro-N-(4-iodo-2-methylphenyl)benzamide. Another area of interest is the investigation of the role of PLD in other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, the potential use of 2-fluoro-N-(4-iodo-2-methylphenyl)benzamide in combination with other cancer therapies, such as immunotherapy, is an area of active research.
Synthesis Methods
2-fluoro-N-(4-iodo-2-methylphenyl)benzamide can be synthesized using a modified version of the method described by Scott et al. (2009). The synthesis involves the reaction of 2-fluoro-4-iodoaniline with 2-methylbenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with trifluoroacetic acid (TFA) to yield 2-fluoro-N-(4-iodo-2-methylphenyl)benzamide.
Scientific Research Applications
2-fluoro-N-(4-iodo-2-methylphenyl)benzamide has been extensively studied for its potential use in cancer treatment. PLD is overexpressed in many types of cancer, and its activity has been linked to tumor growth and metastasis. Inhibition of PLD by 2-fluoro-N-(4-iodo-2-methylphenyl)benzamide has been shown to reduce cancer cell proliferation, migration, and invasion in vitro and in vivo. 2-fluoro-N-(4-iodo-2-methylphenyl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
2-fluoro-N-(4-iodo-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FINO/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWZKIVXOJTJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367575 |
Source
|
Record name | 2-fluoro-N-(4-iodo-2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6290-61-5 |
Source
|
Record name | 2-fluoro-N-(4-iodo-2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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